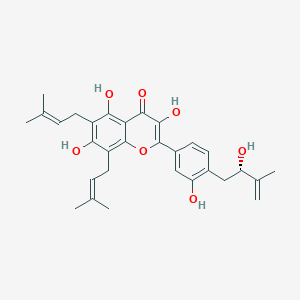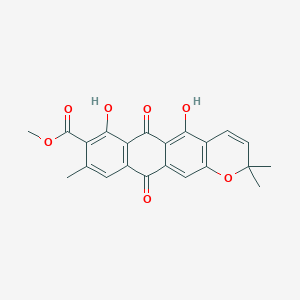
Laurenquinone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laurenquinone B is a natural product found in Vismia laurentii with data available.
Scientific Research Applications
Algicidal and Antibacterial Properties
Laurenquinone B, isolated from the seeds of Vismia laurentii, has demonstrated moderate algicidal activity against Chlorella fusca and activity against the gram-positive bacterium Bacillus megaterium. This highlights its potential as a natural source for developing algicides and antibacterial agents (Wabo et al., 2007).
Antioxidant Activity
Research involving polyhydroxylated hydroanthraquinone derivatives related to this compound has shown significant antioxidant properties. These compounds, isolated from marine algal-derived fungi, exhibit potential for use in combating oxidative stress-related diseases (Li et al., 2017).
Antimicrobial and Cytotoxic Activity
Studies have also found that derivatives of phenanthrene, which are structurally similar to this compound, possess antimicrobial and cytotoxic activities. These properties make them candidates for pharmaceutical applications, particularly in the treatment of bacterial infections and cancer (Yoshikawa et al., 2012).
Molecular Interactions and Drug Resistance
This compound and related compounds have been studied for their molecular interactions with enzymes and receptors, providing insights into mechanisms of drug resistance, particularly in parasites and pathogenic fungi. This research has implications for the development of new treatments for resistant strains of malaria and other infectious diseases (Kessl et al., 2007).
Properties
Molecular Formula |
C22H18O7 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 5,7-dihydroxy-2,2,9-trimethyl-6,11-dioxonaphtho[3,2-g]chromene-8-carboxylate |
InChI |
InChI=1S/C22H18O7/c1-9-7-11-16(19(25)14(9)21(27)28-4)20(26)15-12(17(11)23)8-13-10(18(15)24)5-6-22(2,3)29-13/h5-8,24-25H,1-4H3 |
InChI Key |
YELMGJGNPKYOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C(=O)OC)O)C(=O)C3=C(C4=C(C=C3C2=O)OC(C=C4)(C)C)O |
Synonyms |
laurenquinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
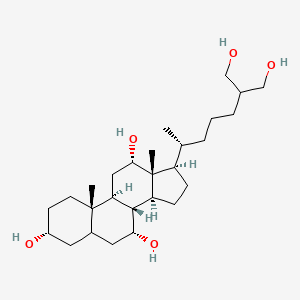
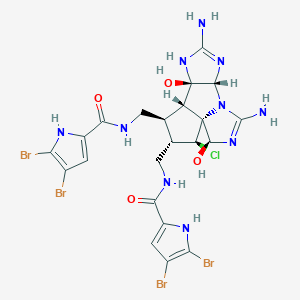

![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)
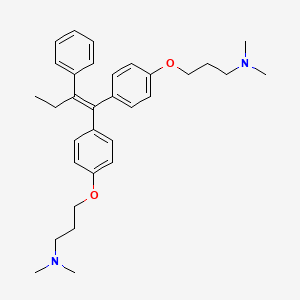
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)

